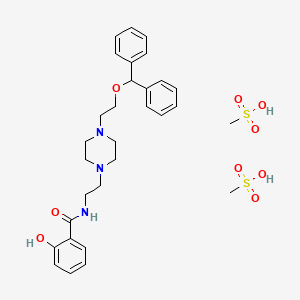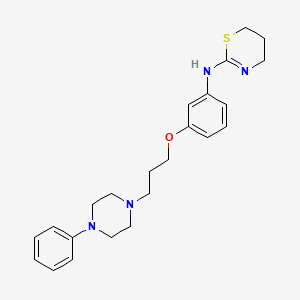
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a sequence of multi-step reactions, typically starting with the formation of the thiazin ring. Key steps often include nucleophilic substitution reactions and cyclization processes.
Industrial Production Methods: Industrial-scale synthesis might utilize catalytic methods to optimize yields and reduce the number of steps. This could involve high-pressure reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: The compound undergoes several types of reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or reductive reagents such as sodium borohydride can be employed. Conditions often involve specific solvents and temperatures to maintain stability.
Major Products Formed: Reaction products vary, but typically include derivatives with modified functional groups that can enhance or alter the biological activity.
Aplicaciones Científicas De Investigación
In Chemistry: Used as a building block in the synthesis of more complex molecules.
In Biology: Studied for its potential interactions with enzymes and receptors.
In Medicine: Investigated for potential pharmacological activities, such as antipsychotic or anti-inflammatory properties.
In Industry: Its derivatives might be used in the development of new materials with specialized functions.
5. Mechanism of Action: 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- likely exerts its effects through interactions with specific molecular targets, such as neurotransmitter receptors. These interactions may modulate cellular signaling pathways, leading to physiological effects.
6. Comparison with Similar Compounds: When compared to other thiazin derivatives, this compound stands out due to its unique structural motifs that influence its biological activity. Similar compounds might include variations in the piperazinyl or phenyl groups, leading to different pharmacological profiles.
And there you have it—a comprehensive overview of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-. Anything else you want to dive deeper into?
Propiedades
Número CAS |
85868-64-0 |
|---|---|
Fórmula molecular |
C23H30N4OS |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C23H30N4OS/c1-2-8-21(9-3-1)27-15-13-26(14-16-27)12-6-17-28-22-10-4-7-20(19-22)25-23-24-11-5-18-29-23/h1-4,7-10,19H,5-6,11-18H2,(H,24,25) |
Clave InChI |
JSUULENRHMZVIT-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(SC1)NC2=CC(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


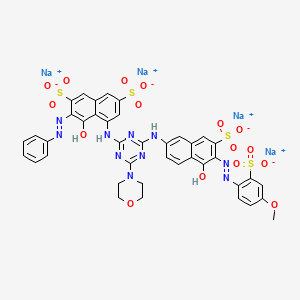
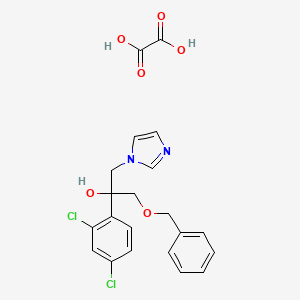
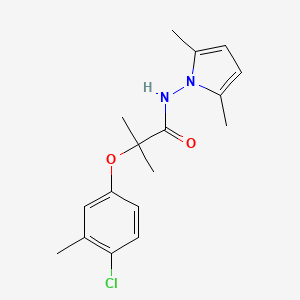
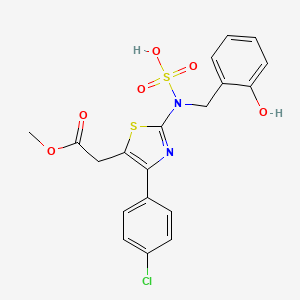
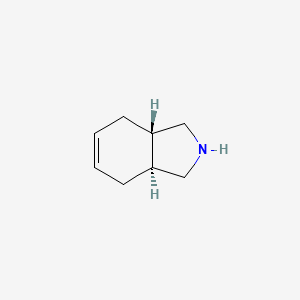

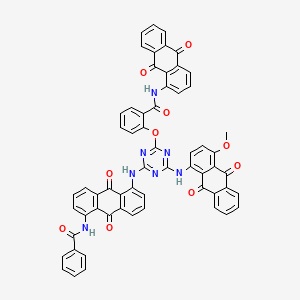
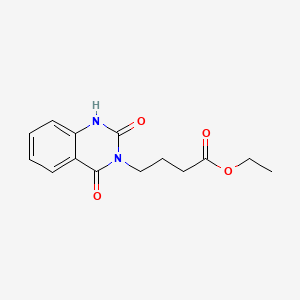
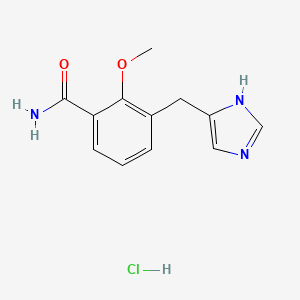


![2-[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B15189832.png)

